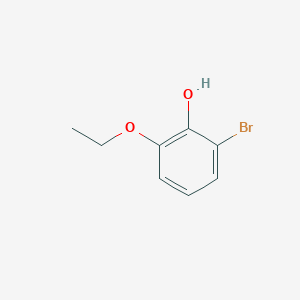

2-Bromo-6-ethoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-ethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYVODFSXLMJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 2 Bromo 6 Ethoxyphenol

The specific physicochemical properties of 2-Bromo-6-ethoxyphenol are not extensively documented in publicly available literature. However, based on the known properties of its close analogue, 2-bromo-6-methoxyphenol (B1278816) chemicalbook.comnih.gov, and general principles of physical organic chemistry, we can infer its likely characteristics. The replacement of a methoxy (B1213986) group with an ethoxy group is expected to have a minor impact on the boiling point and a more significant effect on its solubility in nonpolar solvents.

Interactive Data Table of Estimated Physicochemical Properties

| Property | Estimated Value | Notes |

| Molecular Formula | C8H9BrO2 | |

| Molecular Weight | 217.06 g/mol | |

| Appearance | Likely a liquid or low-melting solid | Based on the properties of similar compounds. |

| Boiling Point | > 146 °C / 4 mmHg | The boiling point is expected to be slightly higher than that of 2-bromo-6-methoxyphenol (146 °C / 4 mmHg). chemicalbook.com |

| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol (B145695), ether, and acetone. | Increased lipophilicity due to the ethyl group compared to the methyl group. |

| pKa | ~8-9 | The acidity of the phenolic proton is influenced by the electron-withdrawing bromine and the electron-donating ethoxy group. |

Molecular Structure and Conformation Analysis

Experimental Structural Elucidation via Advanced Diffraction Techniques

Advanced diffraction methods, particularly single-crystal X-ray diffraction, stand as the gold standard for unambiguously determining the solid-state structure of a crystalline compound.

While no single-crystal X-ray diffraction data has been located for 2-Bromo-6-ethoxyphenol, studies on its derivatives provide insight into the methodologies used. For instance, the structures of Schiff base derivatives of 2-ethoxyphenol, such as (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol and (E)-2-ethoxy-6-[(2-methoxyphenylimino)methyl]phenol, have been successfully elucidated using this technique. researchgate.netresearchgate.net These studies reveal crucial information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. researchgate.netresearchgate.net For a compound like this compound, such a study would definitively establish the conformation of the ethoxy group relative to the phenol (B47542) ring and the spatial relationship between the bromine and hydroxyl substituents.

Spectroscopic Characterization for Structural Confirmation and Insights

Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of a molecule in various states.

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-O stretching vibrations of the phenol and ether functionalities, C-H stretching of the aromatic ring and the ethoxy group, and the C-Br stretching vibration. Studies on related derivatives have utilized FT-IR to confirm the presence of these key functional groups. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to the π-π* transitions of the benzene (B151609) ring. The positions of these maxima would be influenced by the electronic effects of the bromo, ethoxy, and hydroxyl substituents. Investigations into derivatives have used UV-Vis spectroscopy to study the effects of different solvents on the electronic structure. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would provide detailed information about the number and environment of the protons. The aromatic protons would appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns revealing their positions on the benzene ring. The protons of the ethoxy group would appear as a quartet and a triplet in the upfield region. The phenolic proton would likely appear as a broad singlet.

¹³C NMR Spectroscopy

While specific NMR data for this compound is not available, data for related substituted phenols and their derivatives are well-documented and serve as a reference for the expected spectral features. beilstein-journals.orgrsc.org

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions involved in different types of contacts can be identified. This analysis, combined with two-dimensional (2D) fingerprint plots, provides a quantitative summary of these interactions.

For crystalline structures related to this compound, such as its Schiff base derivatives, Hirshfeld analysis reveals the dominant role of specific intermolecular contacts in stabilizing the crystal packing. The 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface, providing a visual representation of the contribution of each interaction type.

Studies on related bromophenol structures show that H···H contacts typically account for the largest portion of the Hirshfeld surface, reflecting the high abundance of hydrogen atoms on the molecular periphery. researchgate.netnih.gov Other significant interactions include carbon-hydrogen (C···H/H···C), bromine-hydrogen (Br···H/H···Br), oxygen-hydrogen (O···H/H···O), and carbon-carbon (C···C) contacts. researchgate.net For instance, in the crystal structure of (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, Hirshfeld analysis quantified the contributions of various contacts, highlighting the importance of H···H, C···H, and Br···H interactions in the molecular packing. researchgate.net Similarly, analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol showed that H···H, C···H/H···C, and Br···H/H···Br interactions were the most abundant. nih.gov

The following table summarizes typical percentage contributions of interatomic contacts to the Hirshfeld surface for related bromophenol compounds.

| Interatomic Contact | Percentage Contribution (%) | Reference Compound |

|---|---|---|

| H···H | 43.1 | (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one researchgate.net |

| C···H/H···C | 17.4 | (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one researchgate.net |

| Br···H/H···Br | 14.9 | (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one researchgate.net |

| O···H/H···O | 9.8 | (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one researchgate.net |

| C···C | 11.9 | (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol researchgate.net |

Characterization of Hydrogen Bonding, π-π Stacking, and Halogen Bonding

The supramolecular architecture of this compound and its derivatives is significantly influenced by a network of non-covalent interactions, including hydrogen bonds, π-π stacking, and halogen bonds.

Hydrogen Bonding: In Schiff base derivatives of this compound, a strong intramolecular O—H···N hydrogen bond is commonly observed between the phenolic hydroxyl group and the imine nitrogen atom. researchgate.netscirp.org This interaction creates a stable six-membered pseudo-chelate ring and is a key factor in the preference for the phenol-imine tautomeric form in the solid state. researchgate.netmjcce.org.mk In addition to this intramolecular bond, weaker intermolecular hydrogen bonds, such as C—H···O, can link molecules into chains or more complex three-dimensional networks, further stabilizing the crystal structure. researchgate.netresearchgate.net

Halogen Bonding: The bromine atom in the 2-position can act as a halogen bond donor. rsc.org Halogen bonding is a non-covalent interaction where an electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a lone pair donor or a π-system. rsc.orgresearchgate.net In the crystal structures of bromo-substituted phenols, Br···H, Br···C, Br···O, and even Br···Br contacts can be observed. researchgate.netnih.gov These interactions, though often weaker than classical hydrogen bonds, play a significant directional role in assembling the supramolecular structure. researchgate.net Theoretical studies and Hirshfeld surface analysis are vital for identifying and characterizing these halogen bonds. nih.govresearchgate.net

Prototropic Tautomerism and Intramolecular Proton Transfer Processes

A key feature of o-hydroxy Schiff bases, such as those derived from this compound, is the phenomenon of prototropic tautomerism. mjcce.org.mkresearchgate.net This involves an intramolecular proton transfer from the phenolic oxygen atom to the imine nitrogen atom, resulting in an equilibrium between two tautomeric forms: the phenol-imine (or enol-imine) form and the keto-amine (or cis-keto) form. mjcce.org.mkscispace.com This tautomerism is responsible for the photochromic and thermochromic properties observed in many of these compounds. scispace.com

Experimental techniques like X-ray diffraction, FT-IR, and NMR spectroscopy, coupled with computational methods, are used to study this equilibrium. researchgate.netepa.gov In many derivatives of this compound, the phenol-imine form is found to be more stable and is the predominant form in the solid state. researchgate.netresearchgate.netepa.gov The intramolecular proton transfer process involves the breaking of the O-H bond and the formation of a new N-H bond through a transition state. mjcce.org.mkresearchgate.net

Potential Energy Surface Scans and Transition State Characterization

To understand the dynamics of the intramolecular proton transfer, theoretical chemists perform Potential Energy Surface (PES) scans. researchgate.netmjcce.org.mk This computational technique involves systematically changing a specific geometric coordinate—in this case, typically the O-H bond distance—and optimizing the rest of the molecular geometry at each step to calculate the corresponding energy. mjcce.org.mkuni-muenchen.de

The resulting energy profile maps the pathway from the initial state (phenol-imine tautomer) to the final state (keto-amine tautomer). researchgate.netresearchgate.net The peak of this energy profile corresponds to the transition state structure for the proton transfer reaction. uni-muenchen.de By analyzing the transition state, the activation energy (the energy barrier) for the tautomerization can be calculated. mjcce.org.mkresearchgate.net For many o-hydroxy Schiff bases, these calculations reveal a relatively low energy barrier, indicating that the proton transfer can occur readily. researchgate.net PES scans show that the molecular geometry is significantly altered during the proton transfer process. researchgate.net

Influence of Solvent and Solid-State Environments on Tautomeric Equilibria

The position of the tautomeric equilibrium between the phenol-imine and keto-amine forms is highly sensitive to the surrounding environment. researchgate.netepa.gov

Solid-State Environment: As confirmed by X-ray diffraction and solid-state FT-IR studies, o-hydroxy Schiff bases like (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol typically exist exclusively in the more stable phenol-imine form in the crystalline solid state. researchgate.netepa.gov This preference is largely due to the stabilizing effect of the strong intramolecular O-H···N hydrogen bond and the optimized crystal packing of this tautomer.

Solvent Environment: In solution, the equilibrium can be influenced by the polarity of the solvent. researchgate.netepa.gov UV-Vis spectroscopy is often used to study this solvent dependence. epa.gov While some compounds may remain in the phenol-imine form across a range of solvents, others exhibit a shift in equilibrium. researchgate.netnih.gov For example, in some systems, polar solvents like ethanol (B145695) (EtOH) and dimethyl sulfoxide (B87167) (DMSO) can stabilize the more polar keto-amine form, leading to the coexistence of both tautomers in solution. nih.gov In contrast, non-polar solvents like benzene often favor the phenol-imine form. epa.govnih.gov Computational models that include solvent effects, such as the Polarizable Continuum Model (PCM), can be used to theoretically predict and rationalize these environmental influences on tautomeric equilibria. researchgate.net

Theoretical Prediction of Electronic and Optical Properties

Computational chemistry is a vital tool for predicting the electronic and optical properties of molecules, offering insights that guide the design of new materials for advanced applications.

Non-Linear Optical (NLO) Properties and Hyperpolarizability

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as wavelength conversion and optical switching. tcichemicals.com The NLO response of a molecule is related to its ability to alter its charge distribution under a strong electric field, a property quantified by the first-order hyperpolarizability (β). rsc.org

Theoretical calculations using Density Functional Theory (DFT) are widely employed to predict the NLO properties of molecules like the derivatives of this compound. researchgate.netresearchgate.net These studies compute the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). rsc.org For a material to have a good NLO response, it typically needs a high β value. researchgate.net

Studies on Schiff bases derived from bromophenols have shown that these compounds can possess significant NLO properties. researchgate.netconsensus.app The calculated first hyperpolarizability values are often compared to that of a standard NLO material, such as urea (B33335), to gauge their potential. rsc.org For example, computational analysis of some brominated Schiff bases has shown their hyperpolarizability to be many times greater than that of urea. consensus.app The presence of the bromine atom can enhance NLO properties without negatively impacting optical transparency. nih.gov Furthermore, the NLO response can be enhanced by the polarity of the solvent environment. researchgate.net

| Compound Type | Calculated Property | Finding | Significance |

|---|---|---|---|

| Bromo-substituted Schiff Base | First Hyperpolarizability (β) | Calculated to be significantly higher than urea (e.g., 14 times higher in one study). consensus.app | Indicates potential as a good material for NLO applications. researchgate.netconsensus.app |

| Bromo-containing Chromophores | Static First Molecular Hyperpolarizability (β₀) | Values are 1.24-5.75 times higher than corresponding chloro-containing chromophores. nih.gov | Demonstrates an effective strategy to improve NLO properties without reducing optical transparency. nih.gov |

| (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol derivative | First Hyperpolarizability (β) | Solvent polarity enhanced the NLO response. researchgate.net | Shows that the NLO properties can be tuned by the environment. researchgate.net |

Chemical Reactivity and Transformations

Reactions involving the Hydroxyl Group

The phenolic hydroxyl group can undergo a variety of reactions. It can be deprotonated with a base to form a phenoxide, which can then act as a nucleophile in ether and ester synthesis. The acidity of the phenol (B47542) is modulated by the electronic effects of the bromine and ethoxy substituents.

Reactions involving the Bromine Atom

The bromine atom is a versatile handle for further functionalization. It can participate in a range of cross-coupling reactions, allowing for the introduction of various substituents at the 2-position. These reactions are fundamental in building molecular complexity.

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium and copper co-catalyst system.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a new carbon-nitrogen bond.

Electrophilic Aromatic Substitution

The aromatic ring of this compound can undergo further electrophilic substitution. The directing effects of the existing substituents will determine the position of the incoming electrophile. The hydroxyl and ethoxy groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The outcome of such reactions will depend on the specific reaction conditions and the nature of the electrophile.

Chemical Reactivity and Mechanistic Pathways of 2 Bromo 6 Ethoxyphenol Derivatives

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic hydroxyl and ethoxy groups are activating, ortho-, para-directing groups in electrophilic aromatic substitution (EAS) reactions. This directing effect is a consequence of the lone pair of electrons on the oxygen atoms, which can be delocalized into the benzene (B151609) ring, thereby increasing its nucleophilicity.

Nitration: The nitration of substituted phenols is a well-established electrophilic aromatic substitution reaction. For instance, the nitration of 2-bromo-4-methoxyphenol (B98834) with a mixture of nitric acid and sulfuric acid yields 2-bromo-4-methoxy-6-nitrophenol. The reaction proceeds via the formation of the nitronium ion (NO₂⁺), which is the active electrophile. The hydroxyl and methoxy (B1213986) groups direct the incoming nitro group to the positions ortho and para to them. In the case of 2-bromo-6-ethoxyphenol, the positions C4 and C6 are activated towards electrophilic attack.

Halogenation: The halogenation of phenols, another example of EAS, can be achieved using various reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS). beilstein-journals.org The reaction with 3-methoxyphenol, a related compound, using visible-light photoredox catalysis with CBr₄ resulted in a mixture of 2- and 4-bromo-3-methoxyphenol, demonstrating the influence of the directing groups. beilstein-journals.org A study on the bromination of eugenol (B1671780) (4-allyl-2-methoxyphenol) with molecular bromine showed that aromatic substitution occurs primarily at the position ortho to the hydroxyl group. researchgate.net This suggests that for this compound, further halogenation would likely occur at the C4 position.

| Starting Material | Reagents and Conditions | Product(s) | Reference |

| 2-Bromo-4-methoxyphenol | HNO₃, H₂SO₄, DCM or acetic acid, -10–0°C | 2-Bromo-4-methoxy-6-nitrophenol | |

| 3-Methoxyphenol | CBr₄, Ru(bpy)₃Cl₂, visible light | 2-Bromo-3-methoxyphenol and 4-Bromo-3-methoxyphenol | beilstein-journals.org |

| Eugenol | Br₂ (excess), Chloroform | 5-allyl-3-bromo-4-methoxy-2-(1,2-dibromopropyl)phenol | researchgate.net |

Nucleophilic Substitution Reactions Involving the Halogen Substituent

The bromine atom on the aromatic ring of this compound can be replaced through nucleophilic substitution reactions, although this typically requires specific catalysts or activating groups on the ring. libretexts.org

Ullmann Condensation: The Ullmann reaction is a classic copper-catalyzed method for forming carbon-carbon or carbon-heteroatom bonds, including the synthesis of diaryl ethers from aryl halides and phenols. organic-chemistry.orgnih.gov The reaction generally requires high temperatures, but the use of ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) can facilitate the reaction under milder conditions. researchgate.net For example, 2-methoxyphenol can be coupled with aryl halides in the presence of a copper catalyst. nih.gov This suggests that this compound could undergo Ullmann-type couplings to form diaryl ethers. The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species. organic-chemistry.orggatech.edu

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgrug.nl This reaction is highly versatile and can be applied to a wide range of substrates. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org The use of specific ligands, such as XantPhos, is often crucial for the success of the reaction. chemrxiv.org This methodology could be employed to introduce various amine functionalities at the C2 position of the this compound scaffold.

| Reaction Type | Catalyst/Reagents | General Substrates | General Products | Reference |

| Ullmann Condensation | Cu salt, Base, Ligand (optional) | Aryl halide, Phenol | Diaryl ether | organic-chemistry.orgnih.gov |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Aryl halide, Amine | Aryl amine | libretexts.orgrug.nl |

Mechanistic Investigations of Oxidation and Reduction Processes

The phenolic hydroxyl group and the bromo substituent can participate in oxidation and reduction reactions.

Oxidation: Phenols can be oxidized to form various products, including quinones and coupled dimers. The oxidation of 2-methoxyphenols with reagents like (diacetoxy)iodobenzene can lead to the formation of ortho-benzoquinones. researchgate.net In some cases, these intermediates are unstable and undergo dimerization. researchgate.net The oxidation of 2-halophenols with potassium ferricyanide (B76249) (K₃Fe(CN)₆) has also been studied, with the potential to form dibenzofuran (B1670420) derivatives, although this is not always the major pathway. clockss.org Theoretical studies on the atmospheric oxidation of related compounds like 2-bromo-4,6-dinitroaniline (B162937) by OH radicals suggest that OH addition to the aromatic ring is a key initial step. rsc.org

Reduction: The bromine atom on the aromatic ring can be removed via reduction. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a common method for debromination. For instance, in a related compound, 4-(aminomethyl)-2-bromo-6-methoxyphenol, the bromine atom is removed under these conditions to yield 4-(aminomethyl)-6-methoxyphenol.

Structure-Reactivity Relationships and Their Theoretical Underpinnings

The reactivity of this compound derivatives is intrinsically linked to their electronic and steric properties. Computational methods, such as Density Functional Theory (DFT), are valuable tools for understanding these relationships.

DFT calculations have been used to study the tautomerism of related Schiff base compounds derived from substituted phenols. For (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, DFT calculations at the B3LYP/6-311G(d,p) level indicated that the enol form is more stable than the keto form. researchgate.net Such studies provide insight into the preferred structure and, by extension, the reactivity of these molecules.

Furthermore, DFT can be used to calculate various reactivity descriptors. For example, the analysis of frontier molecular orbitals (HOMO and LUMO) can indicate the sites most susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can provide information about intramolecular interactions and charge delocalization, which influence the stability and reactivity of the molecule. jcsp.org.pk These theoretical approaches, when combined with experimental data, provide a comprehensive understanding of the structure-reactivity relationships in this class of compounds.

Academic Applications in Advanced Materials Science and Chemical Synthesis

Precursors for Specialized Organic Compounds in Research

2-Bromo-6-ethoxyphenol is a valuable precursor for synthesizing more complex and specialized organic molecules. While direct synthetic examples are specific to research niches, the reactivity of analogous bromophenols is well-documented, providing a framework for its potential applications. For instance, natural bromophenols are significant secondary metabolites in marine algae, and their derivatives are pursued for drug development due to their biological activities, including antioxidant and anticancer properties. nih.gov Researchers have designed and synthesized series of new methylated and acetylated bromophenol derivatives from readily available materials using straightforward procedures. nih.gov

One common transformation for phenols is their conversion to the corresponding aldehyde, in this case, 3-bromo-5-ethoxysalicylaldehyde. This aldehyde is a crucial intermediate for a wide range of subsequent reactions. The synthesis of related brominated aldehydes, such as 2-bromo-3-hydroxy-4-methoxybenzaldehyde, has been achieved through the bromination of isovanillin (B20041) in acetic acid, demonstrating a viable route for such conversions. nih.gov These aldehyde derivatives are foundational for creating a diverse array of organic compounds, including Schiff bases, which are pivotal in coordination chemistry and materials science. tandfonline.comnih.gov

Role in the Synthesis of Complex Organic Molecular Architectures

The strategic placement of functional groups on this compound makes it an adept component in the assembly of complex organic molecular architectures. The synthesis of such intricate structures often relies on dearomatization strategies, where planar aromatic scaffolds are transformed into three-dimensional molecules. nih.gov The hydroxyl and bromo groups on the this compound ring can be selectively manipulated to build molecular complexity.

The aldehyde derivative, 3-bromo-5-ethoxysalicylaldehyde, is particularly important in this context. It can undergo condensation reactions with various primary amines to form Schiff bases. tandfonline.comnih.gov These Schiff bases are not merely simple imines; they are "privileged ligands" capable of coordinating with numerous metal ions to form stable complexes. sjctni.edu This coordination is a cornerstone for constructing supramolecular assemblies and complex, multi-component architectures. The resulting structures are investigated for a variety of applications, leveraging the geometric and electronic properties imparted by the specific ligand and metal ion combination.

Development of Functional Materials exhibiting Photochromic, Thermochromic, or Solvatochromic Behavior

Functional materials that respond to external stimuli such as light, heat, or solvent polarity are at the forefront of materials science. Derivatives of this compound, particularly Schiff bases, are promising candidates for creating such "smart" materials.

Photochromic Behavior: Photochromism is a reversible transformation between two forms of a molecule, induced by the absorption of electromagnetic radiation, resulting in a color change. nih.govresearchgate.netnih.gov Naphthopyrans are one class of compounds known for their photochromic properties, exhibiting good photochromism in various solutions and polymer films under UV light. nih.gov The photochromic activity of some systems can be controlled by modulating the aggregation state of the molecules. rsc.orgrsc.org While direct incorporation of this compound into these systems is not widely reported, the synthesis of Schiff bases from its aldehyde derivative provides a pathway to photochromic materials. The electronic properties of the Schiff base can be tuned by the choice of the amine, potentially leading to light-sensitive compounds.

Thermochromic Behavior: Thermochromism involves a reversible color change with temperature. olikrom.comnih.gov This phenomenon can be engineered in polymer systems by incorporating organic dyes, such as leuco dyes, which change structure and color in response to heat. chromogene-polymere.de Thermochromic materials can be developed based on organic substances, hybrids, or polymers. researchgate.net For example, polymer thermochromic films can be created by integrating specific ligand metal ions, like nickel or cobalt, into a transparent polymer matrix, where the metal ions change color at different temperatures due to their ligand structures. mdpi.com Ligands derived from this compound could be used to form such thermochromic metal complexes.

Solvatochromic Behavior: Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. wikipedia.org This effect arises from differential stabilization of the ground and excited electronic states of the molecule by the solvent. wikipedia.org Schiff base derivatives are known to exhibit solvatochromism. researchgate.net The photophysical behavior of these compounds can be influenced by both nonspecific and specific solvent-solute interactions. nih.gov By synthesizing Schiff bases from 3-bromo-5-ethoxysalicylaldehyde (derived from this compound), it is possible to create molecules that display distinct colors in different solvents, making them useful as probes for solvent polarity.

Utilization as Ligands in Coordination Chemistry and Catalysis

The ability of this compound derivatives to act as ligands for metal ions is one of its most significant applications in academic research. These ligands, particularly Schiff bases, form stable coordination complexes with a wide range of transition metals.

Schiff bases are readily synthesized through the condensation of an aldehyde or ketone with a primary amine. nih.gov The aldehyde 3-bromo-5-ethoxysalicylaldehyde, derived from this compound, can react with various amines to produce a family of bidentate or polydentate ligands. nih.gov These ligands, often featuring nitrogen and oxygen donor atoms (NO-donors), are excellent for coordinating with transition metal ions. nih.gov

For example, Schiff bases derived from 3-ethoxysalicylaldehyde (B1293910) have been used to synthesize complexes with metals such as Zn(II), Cd(II), Ni(II), Cu(II), and Fe(III). cabidigitallibrary.org Spectroscopic studies, including IR and NMR, confirm that the ligand typically coordinates to the metal center through the imino nitrogen and the phenolic oxygen. cabidigitallibrary.orgrasayanjournal.co.in The stoichiometry of these complexes can vary, influencing their geometry, which is often octahedral or square planar. rasayanjournal.co.in

Below is a table summarizing representative metal complexes formed from ligands derived from substituted salicylaldehydes, analogous to those derivable from this compound.

| Metal Ion | Ligand Type | Proposed Geometry | Reference |

| Mn(II) | Schiff Base (from 3-ethoxysalicylaldehyde) | Octahedral | rasayanjournal.co.in |

| Co(II) | Schiff Base (from 3-ethoxysalicylaldehyde) | Octahedral | rasayanjournal.co.in |

| Cu(II) | Schiff Base (from 3-ethoxysalicylaldehyde) | Octahedral (distorted) | rasayanjournal.co.in |

| Zn(II) | Schiff Base (from 3-ethoxysalicylaldehyde) | Square Planar | rasayanjournal.co.in |

| Fe(III) | Schiff Base (from 5-bromo salicylaldehyde) | Octahedral | nih.gov |

| Cr(III) | Schiff Base (from 5-bromo salicylaldehyde) | Octahedral | nih.gov |

This table is interactive. Click on the headers to sort.

Transition metal complexes containing Schiff base and aminophenol-based ligands are of great interest for their catalytic applications. derpharmachemica.comresearchgate.net These complexes can act as homogeneous catalysts for various organic transformations, including oxidation and C-C bond-forming reactions. nih.gov The electronic and steric properties of the ligand, which can be fine-tuned by selecting different substituents on the precursor aldehyde and amine, play a crucial role in the catalytic activity of the metal complex. derpharmachemica.com

For instance, metal complexes with aminophenol-based ligands have been shown to mimic the function of enzymes like galactose oxidase, which catalyzes the oxidation of primary alcohols to aldehydes. derpharmachemica.com Other iron(III)-aminophenolate complexes have demonstrated the ability to catalyze the cleavage of C-C bonds in aromatic rings. derpharmachemica.com While specific catalytic studies on complexes derived directly from this compound are not widespread, the extensive research on analogous systems strongly suggests their potential in catalysis. researchgate.net The presence of the bromo and ethoxy groups offers opportunities for electronic and steric tuning of the catalyst's properties for specific applications.

Future Research Directions and Emerging Opportunities

Innovation in Green Synthetic Methodologies for 2-Bromo-6-ethoxyphenol

The development of environmentally benign synthetic routes for fine chemicals is a cornerstone of modern chemistry. For this compound, future research will likely focus on moving beyond traditional methods that may involve harsh conditions or toxic reagents. nih.gov Innovations are anticipated in the adoption of green chemistry principles, such as the use of safer solvents, catalytic processes, and atom-efficient reactions. nih.gov

One promising avenue is the development of one-pot tandem reactions. nih.govrsc.org For instance, a process starting from an appropriate arylboronic acid could undergo a rapid, green-mediated ipso-hydroxylation followed by a sequential bromination, potentially using a combination of hydrogen peroxide and hydrogen bromide in an eco-friendly solvent like ethanol (B145695). nih.govrsc.org Such methods offer the advantages of reduced waste, shorter reaction times, and elimination of intermediate purification steps. nih.gov Research into heterogeneous catalysis, for example using an Fe₂O₃/zeolite catalyst system for bromination, could also provide a recyclable and cost-effective alternative to traditional methods. rsc.org These approaches align with the growing demand for sustainable chemical manufacturing. google.com

Table 1: Potential Green Synthetic Methodologies

| Methodology | Key Features | Potential Advantages |

|---|---|---|

| Tandem ipso-Hydroxylation/Bromination | One-pot reaction using arylboronic acids, H₂O₂, and HBr in ethanol. nih.govrsc.org | Rapid reaction time, high yields, no chromatographic purification, scalable. nih.govrsc.org |

| Catalytic Bromination | Use of recyclable catalysts like Fe₂O₃/zeolite for electrophilic bromination. rsc.org | Cost-effective, easy-to-handle catalyst, potential for catalyst recycling. rsc.org |

| Enzyme-Catalyzed Synthesis | Biocatalytic approaches using enzymes for regioselective bromination or hydroxylation. | High selectivity, mild reaction conditions, reduced environmental impact. |

Synergistic Experimental and Computational Approaches for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound can be achieved through a powerful synergy between experimental and computational chemistry. rsc.orgnih.gov While experimental studies provide tangible data on reaction kinetics, product yields, and spectroscopic properties, computational modeling can offer profound insights into transient states and reaction pathways that are difficult to observe directly. nih.govrsc.orgescholarship.org

Future work should leverage quantum chemical methods like Density Functional Theory (DFT) to model reaction pathways for the synthesis of this compound. rsc.org These calculations can elucidate transition state geometries and activation energies, helping to rationalize regioselectivity and optimize reaction conditions. rsc.orgnih.gov Furthermore, computational studies can predict the electronic properties of the molecule, such as its molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding its reactivity in subsequent functionalization or its role in functional materials. researchgate.net Combining these theoretical predictions with experimental data from kinetic isotope labeling studies or in-situ spectroscopic monitoring can validate the proposed mechanisms and lead to a more complete and accurate picture of the molecule's chemical behavior. acs.orgresearchgate.net

Table 2: Synergistic Methodologies for Mechanistic Studies

| Technique | Type | Contribution |

|---|---|---|

| Density Functional Theory (DFT) | Computational | Predicts reaction pathways, transition state energies, and electronic properties. rsc.orgresearchgate.net |

| Ab Initio Molecular Dynamics (AIMD) | Computational | Simulates reaction dynamics and explores complex potential energy surfaces. escholarship.orgresearchgate.net |

| Kinetic Studies | Experimental | Measures reaction rates and determines the influence of concentration and temperature. acs.org |

| Spectroscopic Analysis (NMR, IR) | Experimental | Identifies reaction intermediates and final products, confirming theoretical models. researchgate.net |

| Kinetic Isotope Effect (KIE) Studies | Experimental/Computational | Probes rate-determining steps and elucidates bond-breaking/forming in transition states. acs.org |

Exploration of Novel Applications in Nanoscience and Functional Materials

The unique structural features of this compound—a hydroxyl group for binding, a bromine atom for subsequent chemical modification, and an ethoxy group to modulate solubility and electronic properties—make it a compelling candidate for applications in nanoscience and functional materials. Phenolic compounds, in general, are recognized for their versatile reactivity and ability to interact with and modify the surfaces of various materials. escholarship.orgnih.gov

Future research could explore the use of this compound as a capping or stabilizing agent in the "green" synthesis of metal nanoparticles, such as gold or silver. nih.govrsc.org The phenolic hydroxyl group can act as both a reducing agent and a surface ligand, while the bromo-substituent provides a reactive handle for post-synthesis functionalization. rsc.org This could allow for the covalent attachment of nanoparticles to polymers, biomolecules, or other substrates, creating advanced hybrid materials. The development of novel polymers incorporating the this compound moiety could lead to materials with tailored thermal, optical, or adhesive properties. nih.gov Furthermore, its potential use in the fabrication of sensors, where the phenolic unit interacts with an analyte and modulates an optical or electronic signal, represents another exciting frontier. mdpi.com

Interdisciplinary Research at the Interface of Chemistry and Related Sciences

The full potential of this compound will be realized through interdisciplinary collaborations that bridge chemistry with materials science, biology, and environmental science. The field of phenolic-enabled nanotechnology (PEN) for biomedical applications is a testament to the power of such an approach. escholarship.orgnih.gov

Future investigations could focus on synthesizing derivatives of this compound and evaluating their biological activities. nih.gov Given that many substituted phenols exhibit antioxidant or other pharmacological properties, this compound could serve as a scaffold for developing new molecular probes or therapeutic agents. rsc.orgnih.gov This would necessitate collaboration between synthetic chemists and chemical biologists to design, synthesize, and test these new molecules. In materials science, integrating this compound into composites or coatings could impart specific functionalities, such as increased membrane fluidity or selective pollutant adsorption, requiring expertise in both polymer chemistry and materials engineering. nih.govmdpi.com By exploring its properties and applications across different scientific disciplines, a more holistic and impactful understanding of this compound can be achieved.

Q & A

Q. How do steric and electronic effects of this compound influence its supramolecular assembly in cocrystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.